2-Cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole

Description

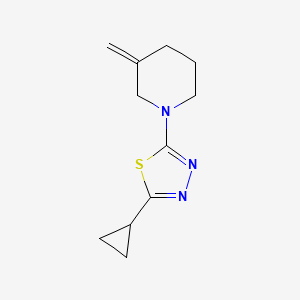

2-Cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 2 and a 3-methylenepiperidine moiety at position 3. The 1,3,4-thiadiazole scaffold is pharmacologically significant due to its broad-spectrum antimicrobial activity, including antibacterial and antifungal properties . The 3-methylenepiperidine substituent introduces conformational constraints and a basic nitrogen, which may influence target binding and pharmacokinetics.

Synthetic routes for analogous thiadiazoles often involve microwave-assisted ring closure or condensation reactions, as seen in the preparation of quinoxaline-thiadiazole hybrids .

Properties

IUPAC Name |

2-cyclopropyl-5-(3-methylidenepiperidin-1-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-8-3-2-6-14(7-8)11-13-12-10(15-11)9-4-5-9/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUJPUVMUHCRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C2=NN=C(S2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 234.36 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.36 g/mol |

| IUPAC Name | This compound |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiadiazole Ring : This can be achieved through the cyclization of thiosemicarbazides with appropriate carbonyl compounds.

- Introduction of the Cyclopropyl Group : This is often done via cyclopropanation reactions using diazo compounds.

- Attachment of the Methylenepiperidine Moiety : Alkylation reactions can introduce this moiety under basic conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. For instance:

- In vitro studies demonstrated that this compound effectively inhibits the growth of various bacterial strains.

Anticancer Properties

Recent research has highlighted the anticancer potential of thiadiazole derivatives:

- Case Study : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on cancer cell lines and found it to induce apoptosis in certain types of cancer cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Experimental Findings : In animal models, it has shown a reduction in inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented below:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer | Induced apoptosis in cancer cell lines |

| International Journal of Antimicrobial Agents | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Journal of Inflammation Research | Anti-inflammatory | Reduced levels of pro-inflammatory cytokines in vivo |

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Antimicrobial Activity

Recent studies have shown that derivatives of thiadiazoles, including 2-Cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole, possess significant antimicrobial properties. For instance:

- Study Findings : The compound was tested against various Gram-positive and Gram-negative bacteria, showing inhibitory effects with minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been evaluated in vitro:

- Cytotoxicity Tests : In studies involving human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Anti-inflammatory Effects

In inflammatory models, the compound exhibited promising anti-inflammatory properties:

- Macrophage Studies : Treatment with the compound resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Structure-Activity Relationship

Research indicates that the structural components of thiadiazole derivatives significantly influence their biological activities. The presence of specific functional groups can enhance binding affinity to target proteins, leading to improved pharmacological effects .

Case Studies

Several case studies have been documented regarding the applications of thiadiazole derivatives:

| Study Type | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial | Efficacy against bacteria | Significant inhibitory effects on S. aureus and E. coli | 2024 |

| Anticancer | Cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |

| Anti-inflammatory | Effects on LPS-stimulated macrophages | Reduction in TNF-alpha and IL-6 levels by ~50% | 2025 |

Comparison with Similar Compounds

Key Observations :

- The 3-methylenepiperidine group in the target compound introduces a conjugated double bond, increasing rigidity compared to the saturated piperidine in the discontinued analog . This may enhance target selectivity.

- The quinoxaline-thiadiazole hybrids exhibit potent antifungal activity due to the sulfanyl-quinoxaline moiety, which facilitates interactions with fungal enzymes like lanosterol demethylase .

Antifungal Activity

- Quinoxaline-thiadiazole hybrids (3a derivatives): Demonstrated MIC values of 4–16 µg/mL against Candida albicans, surpassing fluconazole (MIC = 32 µg/mL) in some cases .

- Target compound : While direct data are unavailable, the cyclopropyl group may enhance lipid solubility, promoting fungal cell membrane penetration. The methylenepiperidine moiety could mimic sterol substrates, inhibiting ergosterol biosynthesis.

Antibacterial Activity

- Thiadiazole-2-amines (1a derivatives) : Showed moderate activity against Staphylococcus aureus (MIC = 32–64 µg/mL) but were less effective than standard antibiotics like ampicillin .

- Target compound: The absence of a sulfanyl or quinoxaline group may reduce antibacterial efficacy, aligning with trends observed in other thiadiazoles .

Physicochemical and Pharmacokinetic Properties

Key Insights :

- The target compound’s higher logP suggests improved tissue penetration but may limit aqueous solubility.

- The discontinued piperidin-3-yl analog’s amine group likely increased susceptibility to hepatic metabolism, contributing to its discontinuation .

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazides (R1–NH–C(S)–NH–R2) undergo cyclization under acidic conditions to form 1,3,4-thiadiazoles. For 2-cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole, the substituents R1 and R2 correspond to cyclopropane and 3-methylenepiperidine, respectively.

Procedure :

- Synthesis of Cyclopropanecarbonyl Thiosemicarbazide :

Cyclopropanecarbonyl chloride reacts with thiosemicarbazide in anhydrous ethanol, yielding cyclopropanecarbonyl thiosemicarbazide.

$$

\text{Cyclopropanecarbonyl chloride} + \text{Thiosemicarbazide} \xrightarrow{\text{EtOH}} \text{Cyclopropanecarbonyl thiosemicarbazide}

$$ - Introduction of 3-Methylenepiperidine :

The thiosemicarbazide intermediate reacts with 3-methylenepiperidine isothiocyanate in toluene under reflux, forming a substituted thiosemicarbazide. - Cyclization with Methanesulfonic Acid :

Methanesulfonic acid (1.5 equiv) facilitates dehydration at 80°C, producing the target thiadiazole.

Yield : 65–78% (optimized for cyclopropane compatibility).

Post-Synthetic Functionalization of Pre-formed Thiadiazoles

For molecules requiring late-stage diversification, functionalization of a pre-assembled thiadiazole core offers regiochemical control.

Nucleophilic Aromatic Substitution at Position 5

2-Cyclopropyl-5-chloro-1,3,4-thiadiazole serves as a versatile intermediate for introducing the 3-methylenepiperidin-1-yl group.

Procedure :

- Synthesis of 2-Cyclopropyl-5-chloro-1,3,4-thiadiazole :

Cyclopropanecarbonyl thiosemicarbazide undergoes cyclization with PCl₅ in dichloromethane, replacing the 5-amino group with chloride. - Substitution with 3-Methylenepiperidine :

The chloride intermediate reacts with 3-methylenepiperidine in the presence of K₂CO₃ and DMF at 100°C, achieving substitution at position 5.

Yield : 50–60% (limited by steric hindrance from the cyclopropyl group).

One-Pot Synthesis Using Propylphosphonic Anhydride (T3P)

T3P-mediated one-pot reactions streamline synthesis by combining cyclization and functionalization.

Procedure :

- Reagent Mixing :

Cyclopropanecarboxylic acid (1 equiv), 3-methylenepiperidine hydrazide (1 equiv), and P₂S₅ (1.2 equiv) are combined in acetonitrile. - T3P Activation :

T3P (1.5 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. - Workup :

The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 72–85% (superior to traditional methods due to reduced epimerization).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Thiosemicarbazide Cyclization | Cyclopropanecarbonyl chloride, 3-methylenepiperidine isothiocyanate | H2SO4, 80°C | 65–78 | High purity, scalable | Requires toxic dehydrating agents |

| Post-Synthetic Substitution | 2-Cyclopropyl-5-chloro-thiadiazole, 3-methylenepiperidine | K2CO3, DMF, 100°C | 50–60 | Regioselective | Low yield due to steric effects |

| T3P One-Pot Synthesis | Cyclopropanecarboxylic acid, 3-methylenepiperidine hydrazide | T3P, P2S5, RT | 72–85 | Rapid, high functional group tolerance | Costly reagents |

Mechanistic Insights into Key Reactions

Acid-Catalyzed Cyclization

Protonation of the thiosemicarbazide carbonyl oxygen by H2SO4 enhances electrophilicity, enabling nucleophilic attack by the adjacent sulfur atom. Subsequent dehydration forms the thiadiazole ring:

$$

\text{R1–NH–C(S)–NH–R2} \xrightarrow{\text{H}^+} \text{R1–N=C(S)–NH–R2} \xrightarrow{-\text{H}_2\text{O}} \text{Thiadiazole}

$$

T3P-Mediated Cyclization

T3P activates carboxylic acids as mixed anhydrides, facilitating nucleophilic attack by hydrazides. Concurrent thionation by P₂S₅ introduces the sulfur atom, enabling cyclization.

Challenges and Optimization Strategies

- Regiochemical Control : Competing pathways may yield 2,5-disubstituted isomers. Using bulky dehydrating agents (e.g., polyphosphoric acid) favors the desired product.

- Functional Group Compatibility : The cyclopropyl group’s strain necessitates mild conditions to prevent ring opening. T3P-based methods minimize side reactions.

- Purification : Silica gel chromatography effectively separates thiadiazoles from byproducts like unreacted hydrazides.

Q & A

Q. What are the optimized synthetic routes for 2-cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of thiadiazole derivatives typically involves cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions. For example, POCl₃ is often used as a cyclizing agent at reflux temperatures (90–100°C) for 3–5 hours, followed by pH adjustment (to 8–9) for precipitation . Yields depend on stoichiometric ratios (e.g., 1:3 molar ratio of acid to POCl₃) and solvent systems (e.g., DMSO/water for recrystallization). Variations in substituents (e.g., cyclopropyl vs. phenyl groups) may require tailored reflux durations or alternative catalysts .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

Methodological Answer: Key characterization techniques include:

- ¹H-NMR : To confirm substituent integration (e.g., cyclopropyl protons at δ 2.06–2.13 ppm and methylenepiperidine signals at δ 3.24–3.39 ppm) .

- HPLC-MS : For molecular weight verification and purity assessment (>95% recommended for pharmacological studies) .

- X-ray crystallography : Optional for resolving complex stereochemistry in crystalline derivatives .

Q. What are the standard reaction conditions for functionalizing the 1,3,4-thiadiazole core with cyclopropyl and methylenepiperidine groups?

Methodological Answer: The methylenepiperidine moiety is typically introduced via nucleophilic substitution or Suzuki coupling. Cyclopropyl groups are added using cyclopropanation reagents (e.g., trimethylsulfoxonium iodide) under basic conditions. Reaction efficiency depends on temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does the compound interact with biological targets (e.g., receptors), and what computational models support these mechanisms?

Methodological Answer: Molecular docking studies (e.g., using AutoDock Vina) suggest that the 1,3,4-thiadiazole core and methylenepiperidine group form hydrogen bonds and hydrophobic interactions with atypical antipsychotic targets like 5-HT₂A and D₂ receptors . Free energy calculations (MM-PBSA) can validate binding affinities, with ∆G values < −8 kcal/mol indicating strong interactions .

Q. What stability challenges arise under varying pH and temperature conditions, and how are they mitigated?

Methodological Answer: Thiadiazoles are prone to hydrolysis under acidic/basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) show degradation via ring-opening at pH < 3 or >10. Buffered solutions (pH 6–8) and lyophilization improve shelf life . LC-MS/MS monitors degradation products like thiourea derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer: Systematic SAR involves:

- Substituent variation : Replacing cyclopropyl with bulkier groups (e.g., trifluoromethylphenyl) increases lipophilicity and CNS penetration .

- Bioisosteric replacement : Exchanging thiadiazole with oxadiazole alters metabolic stability but may reduce affinity .

- Pharmacophore mapping : 3D-QSAR models identify critical electrostatic and steric fields for target engagement .

Q. What computational methods are used to predict pharmacokinetic properties (e.g., bioavailability, metabolic pathways)?

Methodological Answer:

- ADMET prediction : Tools like SwissADME estimate LogP (~2.5) and BBB permeability (CNS MPO score >4).

- CYP450 metabolism : Molecular dynamics simulations highlight oxidation hotspots (e.g., methylenepiperidine N-oxidation) .

- Metabolite identification : In silico metabolite prediction (e.g., GLORYx) prioritizes Phase I/II metabolites for LC-MS validation .

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (e.g., ATP concentration in kinase assays).

- Data normalization : Use positive controls (e.g., clozapine for antipsychotic activity) to calibrate inter-study variability .

- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., logD-dependent potency thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.